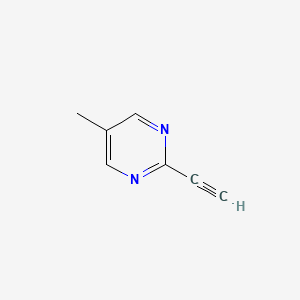

2-Ethynyl-5-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-8-4-6(2)5-9-7/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVLJTIAKJAHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858642 | |

| Record name | 2-Ethynyl-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-85-6 | |

| Record name | 2-Ethynyl-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 Ethynyl 5 Methylpyrimidine

Reactivity Profile of the Ethynyl (B1212043) Group

The ethynyl group at the C-2 position of the pyrimidine (B1678525) ring is a hub of reactivity, primarily participating in addition and cycloaddition reactions. Its electronic character is significantly influenced by the electron-withdrawing nature of the attached pyrimidine ring, which enhances its electrophilicity and susceptibility to certain transformations.

The terminal alkyne of 2-ethynyl-5-methylpyrimidine is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.orgalliedacademies.org This class of reactions is prized for its high efficiency, stereospecificity, and mild reaction conditions. organic-chemistry.orgalliedacademies.org The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.orgwikipedia.orgnih.gov

The reaction, first described by Rolf Huisgen, involves the concerted interaction of the 4π electrons of the 1,3-dipole (the azide) with the 2π electrons of the dipolarophile (the alkyne). organic-chemistry.orgnih.govfu-berlin.de While the thermal reaction can proceed, it often requires elevated temperatures and may produce a mixture of regioisomers. organic-chemistry.org The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized this process, allowing the reaction to occur at room temperature and yielding the 1,4-disubstituted triazole regioisomer exclusively. organic-chemistry.org Ruthenium-catalyzed versions (RuAAC) are also known, which typically yield the 1,5-disubstituted regioisomer. organic-chemistry.org Given its modularity, this reaction is a powerful tool for conjugating the this compound scaffold to other molecules, such as biomolecules or functional materials. alliedacademies.orglumiprobe.com

Table 1: Representative Cycloaddition Reactions with Alkynes

| Reaction Type | Dipole | Dipolarophile | Catalyst | Product | Key Features |

| Huisgen Cycloaddition (Thermal) | Organic Azide (R-N₃) | Terminal Alkyne (e.g., this compound) | Heat | Mixture of 1,4- and 1,5-substituted triazoles | Requires high temperature; lacks regioselectivity. organic-chemistry.org |

| CuAAC (Click Chemistry) | Organic Azide (R-N₃) | Terminal Alkyne (e.g., this compound) | Cu(I) source | 1,4-disubstituted 1,2,3-triazole | High yield, mild aqueous conditions, high regioselectivity. wikipedia.orgorganic-chemistry.org |

| RuAAC | Organic Azide (R-N₃) | Terminal Alkyne (e.g., this compound) | Ru catalyst (e.g., Cp*RuCl) | 1,5-disubstituted 1,2,3-triazole | Complements CuAAC by providing the opposite regioisomer. organic-chemistry.org |

| Nitrile Oxide Cycloaddition | Nitrile Oxide (R-CNO) | Terminal Alkyne (e.g., this compound) | Typically none | 3-substituted Isoxazole (B147169) | Forms a five-membered isoxazole ring. organic-chemistry.org |

The triple bond of this compound can undergo both nucleophilic and electrophilic addition reactions. The electron-withdrawing pyrimidine ring renders the alkyne relatively electron-poor, making it susceptible to attack by nucleophiles. ambeed.com Strong nucleophiles, such as organolithium or Grignard reagents, can add to the triple bond. ambeed.com

Conversely, electrophilic additions, which are characteristic of alkynes, also occur. libretexts.org The reaction with electrophiles like halogens (e.g., Br₂) proceeds via an initial attack on the π-electron cloud of the alkyne, leading to a dibromo-alkene product. libretexts.org Due to the high electron density of the triple bond, alkynes are readily attacked by electrophiles, though they can be less reactive than corresponding alkenes. libretexts.org

The addition of hydrogen halides (HX) and acetic acid across the ethynyl triple bond represents a key functionalization pathway. For related 2-ethynylpyridines, this reaction proceeds efficiently without specialized reagents. nih.govacs.org The mechanism is facilitated by the basic nitrogen atom within the heterocyclic ring. nih.govacs.org

Initially, the ring nitrogen is protonated by the acid (e.g., HCl), forming a pyridinium (B92312) or pyrimidinium salt. acs.org This salt formation significantly increases the electrophilicity of the ethynyl group and brings the halide or acetate (B1210297) counter-anion into close proximity. nih.govacs.org This proximity facilitates a nucleophilic attack of the anion on the activated triple bond, leading to the formation of the corresponding vinyl halide or vinyl acetate. acs.org This protocol has been successfully applied for hydrochlorination, hydrobromination, and hydroiodination. nih.gov Hydroacetoxylation, which is difficult with acetic acid alone due to its lower acidity, can be achieved by first forming the pyrimidinium salt and then performing an anion exchange with silver acetate. nih.gov

Table 2: Hydrohalogenation and Hydroacetoxylation of Ethynyl-Heterocycles

| Reagent | Substrate | Conditions | Product | Yield | Ref |

| HCl | 2-Ethynylpyridine | MeCN, 60 °C | 2-(2-Chloroethenyl)pyridine | High | nih.gov |

| HBr | 2-(Phenylethynyl)pyridine | MeCN, 60 °C | 2-(1-Bromo-2-phenylethenyl)pyridine | 70% | acs.org |

| HI | 2-(Phenylethynyl)pyridine | MeCN, 60 °C | 2-(1-Iodo-2-phenylethenyl)pyridine | 97% | acs.org |

| Silver Acetate | 2-(Phenylethynyl)pyridinium chloride | MeCN, 120 °C | 2-(1-Acetoxy-2-phenylethenyl)pyridine | Low | acs.org |

Nucleophilic and Electrophilic Additions to the Alkyne

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. wikipedia.org This inherent electronic character makes it generally resistant to electrophilic aromatic substitution and prone to nucleophilic attack or dearomatization.

Dearomatization is a powerful strategy for converting flat, aromatic systems into complex three-dimensional structures. The pyrimidine ring can undergo dearomatization through reduction or nucleophilic addition, breaking the aromaticity to form dihydro- or tetrahydropyrimidine (B8763341) derivatives. rsc.orgresearchgate.net For instance, catalytic nucleophilic dearomatization of 2-hydroxypyrimidines has been achieved using phosphites with a ZrCl₄ catalyst to produce 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net

Furthermore, rhodium-catalyzed asymmetric reductive dearomatization has been successfully applied to related pyrazolo[1,5-a]pyrimidines to afford chiral tetrahydropyrazolo[1,5-a]pyrimidines with high enantioselectivity. rsc.org Such strategies could potentially be applied to this compound, where reduction of the pyrimidine ring would be favored over the pyrazole (B372694) ring in fused systems. nih.gov The resulting non-aromatic N-heterocycles are valuable scaffolds in medicinal chemistry. nih.gov

The reactivity of the pyrimidine ring in this compound is modulated by the electronic properties of its substituents. The pyrimidine ring itself is π-deficient, which facilitates nucleophilic aromatic substitution at the 2-, 4-, and 6-positions while making electrophilic substitution difficult. wikipedia.org

2-Ethynyl Group: As an electron-withdrawing group, the ethynyl substituent further decreases the electron density of the pyrimidine ring, enhancing its π-deficiency. This effect further deactivates the ring towards electrophilic attack and potentially makes it even more susceptible to nucleophilic attack or dearomatization at the 4- and 6-positions.

5-Methyl Group: The methyl group is a weak electron-donating group. In pyrimidine systems, electrophilic substitution, though difficult, occurs preferentially at the C-5 position, which is the least electron-deficient. wikipedia.org The presence of the activating methyl group at this position would facilitate electrophilic attack (e.g., nitration, halogenation) at C-5, should sufficiently harsh conditions be employed. wikipedia.orgresearchgate.net

Therefore, the substitution pattern of this compound creates a nuanced reactivity map. Nucleophilic attack is favored at the C-4 and C-6 positions, driven by the inherent nature of the pyrimidine ring and the C-2 ethynyl group, while any potential electrophilic attack would be directed to the C-5 position, activated by the methyl group. wikipedia.orgresearchgate.net

Dearomatization Reactions and Subsequent Transformations

Tailored Functionalization for Diversified Chemical Libraries

The strategic design of chemical libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of vast numbers of compounds to identify new lead structures. tarosdiscovery.comvipergen.com The this compound scaffold is exceptionally well-suited for this purpose. It combines the pyrimidine ring, a privileged heterocyclic motif prevalent in numerous approved drugs, with the highly versatile terminal ethynyl group. nih.govmdpi.com This unique combination allows for tailored functionalization through robust and high-yield chemical reactions, facilitating the systematic generation of diverse molecular libraries. The primary strategies for derivatization revolve around palladium-catalyzed cross-coupling reactions and cycloadditions, which leverage the reactivity of the alkyne handle. ambeed.com

One of the most powerful methods for functionalizing this compound is the Sonogashira cross-coupling reaction. wikipedia.org This reaction creates a carbon-carbon bond between the terminal alkyne of the pyrimidine substrate and a variety of aryl or vinyl halides. wikipedia.orgnih.gov Catalyzed by a combination of palladium and copper(I) salts, the Sonogashira coupling proceeds under mild conditions with high efficiency and broad substrate scope, making it ideal for library synthesis. wikipedia.orgnih.gov By reacting this compound with a diverse set of halogenated aromatic and heteroaromatic partners, a library of derivatives with varied electronic and steric properties can be rapidly assembled. This allows for a systematic exploration of the chemical space around the core scaffold.

| Reactant Class | Catalyst System | General Product Structure | Significance for Library Diversity |

|---|---|---|---|

| Aryl Halides (e.g., Iodobenzene, Bromobenzene derivatives) | Pd(PPh₃)₄ / CuI | 2-(Arylethynyl)-5-methylpyrimidines | Introduces a wide range of substituted phenyl groups, modulating lipophilicity and potential for π-stacking interactions. |

| Heteroaryl Halides (e.g., Bromopyridines, Chloroquinolines) | PdCl₂(PPh₃)₂ / CuI | 2-(Heteroarylethynyl)-5-methylpyrimidines | Incorporates additional nitrogen-containing rings, offering new hydrogen bonding sites and altering solubility. nih.gov |

| Vinyl Halides (e.g., Bromoethene derivatives) | Pd(dba)₂ / XPhos | 2-(Vinylethynyl)-5-methylpyrimidines | Creates conjugated enyne systems, extending the molecular framework and influencing electronic properties. |

Another cornerstone strategy for diversifying the this compound scaffold is its participation in cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry". rsc.org This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide array of functional groups, allowing it to be performed under simple, often aqueous, conditions. nih.gov The reaction between the ethynyl group of the pyrimidine and an organic azide results in the formation of a highly stable 1,2,3-triazole ring. The triazole acts as a robust linker, connecting the pyrimidine core to another molecular fragment. nih.gov The ease and reliability of this reaction make it exceptionally suitable for generating large combinatorial libraries, including for advanced applications like DNA-encoded library technology (DELT). nih.govrsc.org

| Azide Partner | Catalyst | General Product Structure | Significance for Library Diversity |

|---|---|---|---|

| Benzyl Azide | CuSO₄ / Sodium Ascorbate | 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-methylpyrimidine | Appends a simple, well-defined aromatic substituent via a stable triazole linker. |

| Glycosyl Azides | Cu(I) salt | Pyrimidine-triazole-carbohydrate conjugates | Generates neoglycoconjugates, exploring interactions with carbohydrate-binding proteins. nih.gov |

| Azido-functionalized Peptides or Amino Acids | Cu(I) salt | Peptidomimetic-pyrimidine hybrids | Creates complex hybrids for probing biological systems and protein-protein interactions. |

These tailored functionalization approaches underscore the value of this compound as a versatile building block. The ability to employ robust, high-throughput reactions like Sonogashira coupling and CuAAC enables the creation of large, diversified libraries of compounds. researchgate.net Each library member retains the core pyrimidine structure while presenting a unique combination of appended functionalities, systematically varying properties such as size, polarity, and hydrogen bonding potential to facilitate the discovery of novel bioactive molecules. tarosdiscovery.com

Academic Applications in Chemical Biology and Medicinal Chemistry Scaffold Centric Focus

2-Ethynyl-5-methylpyrimidine as a Privileged Scaffold for Molecular Design

The concept of a "privileged scaffold" is a cornerstone of modern medicinal chemistry, referring to molecular frameworks that are capable of binding to a variety of biological targets. mdpi.com These structures serve as versatile templates for designing new bioactive compounds, often exhibiting favorable drug-like properties that can accelerate the discovery process. mdpi.comnih.gov The pyrimidine (B1678525) ring system, a fundamental component of nucleobases, is a well-established privileged scaffold. Its derivatives, such as pyrazolo[1,5-a]pyrimidines and thieno[2,3-d]pyrimidines, are recognized for their broad biological activities and their roles as potent enzyme inhibitors, particularly against protein kinases. ufrj.brrsc.orgnih.gov

The this compound structure embodies the key features of a privileged scaffold. The pyrimidine core provides a rigid, aromatic platform with strategically placed nitrogen atoms that can participate in crucial hydrogen bonding interactions with protein targets. rsc.org The methyl group at the 5-position can enhance binding through hydrophobic interactions and influence the electronic properties of the ring. nih.gov Crucially, the ethynyl (B1212043) group at the 2-position is a highly versatile functional group. It is a bioisostere for other groups and can engage in various non-covalent interactions. researchgate.net Furthermore, its reactivity makes it an invaluable synthetic handle for creating diverse compound libraries through reactions like Sonogashira coupling, which is essential for systematic structure-activity relationship (SAR) studies and lead optimization. This combination of a biologically relevant core with tunable and reactive peripheral groups makes this compound a valuable starting point for the design of targeted therapeutic agents.

Structure-Activity Relationship (SAR) Investigations of Ethynyl Pyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For ethynyl pyrimidine derivatives, these investigations focus on understanding the contributions of the core scaffold, the ethynyl moiety, and various substituents at different positions. nih.govresearchgate.net

The ethynyl group is far more than a passive structural element; it actively participates in and modulates ligand-target interactions. One of its most significant roles is the ability to form covalent bonds with specific residues within a target protein's active site. For instance, in the context of ErbB family kinases, the terminal carbon of an ethynyl group on a thienopyrimidine scaffold was found to form a covalent adduct with a conserved cysteine residue (Cys-797 in EGFR, Cys-803 in ErbB-4). nih.govresearchgate.net This irreversible binding can lead to potent and sustained inhibition.

Beyond covalent modification, the ethynyl group influences binding through other mechanisms. Its linear geometry and π-system can participate in non-covalent interactions and increase the conjugation of the molecule. researchgate.net The group's electronic nature can also be pivotal. In the development of inhibitors for cytochrome P450 enzymes, placing an ethynyl group at a key metabolic site on a coumarin (B35378) scaffold successfully blocked metabolism at that position and redirected the molecule's activity, leading to selective inhibition of P450s 1A1 and 1A2. nih.gov The presence of an ethynyl group on estradiol, creating ethinyl estradiol, is known to significantly enhance its oral potency. nih.gov This demonstrates the profound impact the ethynyl moiety can have on both the pharmacodynamic and pharmacokinetic properties of a drug molecule.

The biological activity of ethynyl pyrimidine derivatives is highly sensitive to the nature and placement of other substituents on the heterocyclic core. juniperpublishers.commostwiedzy.pl SAR studies have repeatedly shown that even minor structural changes can lead to significant differences in potency and selectivity.

For example, in a series of pyrimidine diamines designed as cholinesterase inhibitors, both the length of an aliphatic linker chain and the substituents on a terminal phenyl ring dramatically affected inhibitory activity. nih.govuniroma1.it Pyrimidine derivatives with a phenyl ring were more potent against Electrophorus electricus acetylcholinesterase (EeAChE) than their pyridine (B92270) analogs. acs.org Similarly, studies on pyrimidine derivatives as glutathione (B108866) reductase (GR) inhibitors revealed that the presence and position of chloro and amino groups were critical. juniperpublishers.com While pyrimidine itself showed modest inhibition, the introduction of substituents led to a significant increase in potency, with 4-amino-2,6-dichloropyrimidine (B161716) emerging as the most effective inhibitor in the series. juniperpublishers.com

The table below summarizes SAR findings from various studies on pyrimidine derivatives, illustrating the impact of different substitution patterns on biological activity.

Impact of Ethynyl Moiety on Ligand-Target Interactions

Mechanistic Investigations of Enzyme Inhibition

Understanding the precise mechanism by which a molecule inhibits an enzyme is crucial for rational drug design. Ethynyl pyrimidine derivatives and related compounds have been shown to act through various inhibitory mechanisms, including competitive, non-competitive, and uncompetitive modes. libretexts.org

Competitive inhibition occurs when an inhibitor molecule, which often bears a structural resemblance to the enzyme's natural substrate, binds to the active site. libretexts.org This binding is reversible and prevents the substrate from accessing the site. The inhibition can be overcome by increasing the concentration of the substrate. libretexts.org Many kinase inhibitors based on pyrimidine scaffolds function as ATP-competitive inhibitors, where the heterocyclic scaffold mimics the adenine (B156593) portion of ATP, allowing it to bind in the nucleotide-binding pocket of the kinase. rsc.org

In a study of cytochrome P450 inhibition, a derivative, 7-ethynyl-3-methyl-4-phenylcoumarin (7E3M4PC), was identified as a competitive inhibitor of P450 1A2. nih.gov Molecular docking simulations revealed that while the molecule fits within the enzyme's active site, its specific binding orientation prevents a reactive interaction, thus blocking the enzyme's function competitively. nih.gov

Non-competitive and uncompetitive inhibition involve the inhibitor binding to a site other than the active site (an allosteric site). libretexts.org A non-competitive inhibitor can bind to either the free enzyme or the enzyme-substrate complex, altering the enzyme's conformation and reducing its efficiency. libretexts.org An uncompetitive inhibitor binds exclusively to the enzyme-substrate complex. nih.gov

Several studies have identified pyrimidine derivatives that operate through these allosteric mechanisms. For example, a series of pyrimidine derivatives were found to be non-competitive inhibitors of mushroom tyrosinase, indicating they bind to both the free enzyme and the enzyme-substrate complex. nih.gov Similarly, the potent glutathione reductase inhibitor 4-amino-2,6-dichloropyrimidine was characterized as a non-competitive inhibitor. juniperpublishers.com In the realm of G-protein coupled receptors, potent antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which feature a (thiazolyl)ethynylpyridine scaffold, function as non-competitive antagonists by binding to an allosteric modulatory site distinct from the glutamate binding site. researchgate.net Furthermore, investigations into cholinesterase inhibitors revealed that many pyrimidine diamine derivatives exhibit mixed or uncompetitive inhibition mechanisms. nih.govuniroma1.itacs.org

The following table summarizes the observed inhibition mechanisms for several pyrimidine derivatives against different enzyme targets.

Studies on Mechanism-Based Inactivation (e.g., of dihydropyrimidine (B8664642) dehydrogenase by 5-ethynyluracil)

The pyrimidine scaffold is central to the design of mechanism-based inactivators, which are unreactive molecules that are converted into highly reactive species by the catalytic action of their target enzyme. A prominent example that illustrates this principle is the inactivation of dihydropyrimidine dehydrogenase (DPD) by 5-ethynyluracil. nih.govdrugbank.comnsf.gov DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil (B121893) and thymine. nsf.gov It is also responsible for the rapid breakdown of the chemotherapeutic agent 5-fluorouracil (B62378) (5FU), which can limit its efficacy. nsf.gov

5-Ethynyluracil serves as a potent mechanism-based inactivator of DPD. drugbank.comcapes.gov.br The inactivation process begins with the formation of a reversible complex between the enzyme and 5-ethynyluracil. nih.gov The enzyme then proceeds with its normal catalytic mechanism, which involves the reduction of the 5,6-vinylic bond of the pyrimidine ring using electrons from NADPH. nsf.gov However, the presence of the ethynyl group at the 5-position hijacks this process. nsf.gov The catalytic machinery of DPD activates the ethynyl group, leading to the formation of a covalent bond with a cysteine residue (Cys671) in the enzyme's active site. nsf.gov This covalent modification results in the irreversible inactivation of the enzyme. nih.govnsf.gov

The efficiency of this inactivation is highly dependent on the nature of the substituent at the 5-position. nih.gov Studies have shown that 5-ethynyluracil inactivates DPD with an efficiency (k_inact/K_i) that is 500 times greater than that of 5-propynyluracil, highlighting the specific structural requirements for potent inactivation. nih.gov The stoichiometry of this inactivation has been determined to be approximately 0.9 moles of 5-ethynyluracil per mole of the active enzyme site. nih.gov This covalent modification effectively shuts down the enzyme's ability to catabolize its natural substrates and drugs like 5FU. nsf.gov

| Parameter | Value (for 5-ethynyluracil vs. DPD) | Source |

| K_i (Inhibition Constant) | 1.6 ± 0.2 µM | nih.gov |

| k_inact (Rate of Inactivation) | 20 ± 2 min⁻¹ | nih.gov |

| Inactivation Stoichiometry | 0.9 mol inactivator / mol active site | nih.gov |

| Mechanism Type | Covalent, Mechanism-Based | nih.govnsf.gov |

Interaction with Specific Biological Targets (e.g., Kinases like EGFR/ErbB2, USP1/UAF1)

The this compound scaffold is a key structural motif in the development of inhibitors for various biological targets, including protein kinases and deubiquitinase enzymes. Its rigid ethynyl group can probe binding pockets and form crucial interactions, while the pyrimidine core serves as a versatile anchor for various substituents.

Kinase Inhibition (EGFR/ErbB2)

The pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors. researchgate.net Anilinoalkynylpyrimidines, which feature an ethynyl linker, have been specifically evaluated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its close family member, ErbB2 (also known as HER2). nih.gov These transmembrane tyrosine kinases are critical targets in cancer therapy due to their role in cell proliferation and survival signaling pathways. nih.govmdpi.com

In the design of these inhibitors, the 5-ethynylpyrimidine (B139185) skeleton is a potent core structure. researchgate.net For instance, a 5-ethynylpyrimidine derivative (compound 20a in a specific study) demonstrated an IC50 value of 45 nM against EGFR kinase. researchgate.net Structure-activity relationship (SAR) studies revealed a preference for substituted phenyl or heteroaromatic rings attached to the alkyne. nih.gov The presence of a hydrogen bond donor on this appended ring was also found to be favorable for inhibitory activity. nih.gov These findings underscore the utility of the alkynyl pyrimidine scaffold in creating potent and selective kinase inhibitors that can block signaling pathways crucial for tumor growth. nih.gov

Deubiquitinase Inhibition (USP1/UAF1)

The 2-substituted-5-methylpyrimidine core is also a foundational element in the design of inhibitors for the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex. acs.org This complex is a key regulator of DNA damage response pathways, including translesion synthesis (TLS) and the Fanconi anemia (FA) pathway, making it a promising target for anticancer therapies. google.comnih.gov

High-throughput screening and subsequent medicinal chemistry efforts led to the discovery of ML323, a potent and selective inhibitor of USP1/UAF1, which features a substituted pyrimidine core. nih.govselleckchem.com While ML323 itself is a 2-phenyl-5-methylpyrimidin-4-amine derivative, SAR studies around this scaffold highlighted the importance of the 5-methylpyrimidine (B16526) core for maintaining potency while managing molecular weight. acs.org For example, moving the methyl group from the 5-position to the 6-position resulted in a threefold decrease in potency. acs.org The development of ML323 and related compounds demonstrates that the 5-methylpyrimidine scaffold is crucial for creating potent, cell-permeable, and selective inhibitors that can modulate the activity of the USP1/UAF1 complex and sensitize cancer cells to DNA-damaging agents like cisplatin. nih.govsigmaaldrich.com

| Inhibitor Class / Compound | Target(s) | Key Scaffold Feature | Potency (IC50) | Source |

| Anilinoalkynylpyrimidine | EGFR, ErbB2 | 5-Ethynylpyrimidine | 45 nM (EGFR for compound 20a) | researchgate.net |

| ML323 | USP1/UAF1 | 5-Methylpyrimidin-4-amine | 76 nM | selleckchem.com |

Role in Combinatorial Chemistry and High-Throughput Synthesis of Compound Libraries

The this compound scaffold is a valuable building block in modern drug discovery, particularly in the fields of combinatorial chemistry and high-throughput synthesis. chemscene.com These strategies aim to rapidly generate large collections of structurally related molecules, known as compound libraries, to accelerate the identification of new drug candidates. libretexts.orgcopbela.org

Combinatorial chemistry allows for the simultaneous synthesis of a vast number of compounds in a systematic way. libretexts.orgnih.gov The this compound unit is well-suited for this approach due to the versatile reactivity of its ethynyl group. This group serves as a reactive handle for a variety of coupling reactions, most notably the Sonogashira cross-coupling, which efficiently forms carbon-carbon bonds. This enables chemists to systematically attach a wide array of different chemical fragments to the pyrimidine core, quickly generating a diverse library of molecules from a common intermediate.

High-throughput synthesis platforms, often utilizing robotic automation and 96-well plates, enable the parallel execution of these reactions. libretexts.orgnovalix.com This allows for the rapid creation of focused libraries of 20-50 compounds, or even larger screening collections, in a matter of days. novalix.com The use of scaffolds like this compound provides a reliable and reproducible method for exploring chemical space around a core structure known to have biological relevance. novalix.com The resulting compound libraries can then be screened efficiently against biological targets to identify "hits"—molecules that show promising activity and can be further optimized into lead compounds. enamine.netcymitquimica.com

Applications in Materials Science

Incorporation into Functional Organic Materials

The ethynyl (B1212043) group serves as a versatile handle for constructing larger, conjugated systems through various carbon-carbon bond-forming reactions. This reactivity is central to its use in functional organic materials, particularly in the synthesis of conjugated polymers. These polymers are noted for their electronic and photonic properties.

A primary method for incorporating ethynylpyrimidine units into polymers is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. Research on the closely related isomer, 4-ethynyl-6-methylpyrimidine, shows it readily undergoes polymerization with dihaloarenes under Sonogashira conditions to form conjugated polymers. This process links the pyrimidine (B1678525) units with other aromatic systems, creating an extended π-conjugated backbone essential for charge transport and optical activity. The electron-deficient nature of the pyrimidine ring can enhance the reactivity of the ethynyl group, often allowing these coupling reactions to proceed with high efficiency under mild conditions. The resulting polymers are investigated for applications in electronics and photonics. researchgate.net The general strategy of using ethynyl-functionalized molecules is a known pathway to designing materials with specific properties like conductivity or luminescence. smolecule.com

Table 1: Polymerization Potential of Ethynylpyrimidines

| Reaction Type | Reactants | Catalyst/Conditions | Resulting Material | Potential Application |

|---|---|---|---|---|

| Sonogashira Polymerization | Ethynylpyrimidine, Dihaloarenes | Palladium (Pd) catalyst | Conjugated Polymers | Organic Electronics, Photonics |

Development of Optical and Nonlinear Optical (NLO) Materials

Organic materials with significant nonlinear optical (NLO) properties are crucial for developing technologies in optical communications, data processing, and frequency conversion. mdpi.com The NLO response in organic molecules arises from the delocalization of π-electrons within a conjugated system. tcichemicals.com Materials with large second-order optical nonlinearities are sought for applications in high-speed information processing and THz wave generation. mdpi.com

The structure of 2-ethynyl-5-methylpyrimidine, featuring a π-electron system that spans the pyrimidine ring and the ethynyl group, provides the foundational characteristics for NLO activity. Organic NLO materials often possess efficient and rapid responsiveness due to these highly movable π-electrons. tcichemicals.com While direct NLO measurements for this compound are not widely documented, studies on analogous structures are indicative of its potential. For instance, related bipyridine derivatives containing ethynyl groups have been investigated for their NLO properties. anu.edu.au The combination of an electron-accepting (pyrimidine) and π-donating (ethynyl) system within a single molecule is a common design strategy for creating chromophores with a large second-order hyperpolarizability (β), a key molecular parameter for NLO activity. mdpi.com

Design of Supramolecular Assemblies and Polymer Architectures

The ability to control the arrangement of molecules on a larger scale is fundamental to creating materials with complex functions. This compound is a candidate for designing sophisticated supramolecular assemblies and polymer architectures due to the reactivity of its terminal alkyne.

One significant reaction is cyclotrimerization, where, under high-temperature or surface-catalyzed conditions, the ethynyl groups of three molecules can react to form a benzene (B151609) ring. This [2+2+2] cycloaddition can be used to create well-defined, two-dimensional molecular networks or discrete supramolecular structures.

Furthermore, the use of multivinyl monomers in free-radical polymerization provides a facile method to manipulate chain topology and create complex polymer architectures, including linear, branched, and star-shaped polymers. cardiff.ac.uk The Sonogashira copolymerization of monomers with terminal alkyne groups, such as ethynylpyrimidines, with multifunctional linkers is a strategy to produce amorphous, hyperbranched polymers. rsc.org These complex architectures are foundational for developing advanced polymer materials. cardiff.ac.uk The ability to form such varied structures allows for the fine-tuning of material properties, from solubility and processability to final electronic and mechanical characteristics. cardiff.ac.uknih.gov

Computational and Theoretical Studies of 2 Ethynyl 5 Methylpyrimidine

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govpeerj.com These methods are widely applied to pyrimidine-based compounds to elucidate their electronic structure. epstem.netijcce.ac.irsamipubco.com For a molecule like 2-Ethynyl-5-methylpyrimidine, DFT calculations can determine its optimized geometry, vibrational frequencies, and various electronic parameters. nih.govjchemrev.com

Key electronic properties derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netnih.gov The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity; a larger gap generally signifies higher stability. epstem.netmdpi.com For similar ethynyl-substituted heterocycles, DFT has been used to confirm that such modifications can modulate electronic properties, which is a valuable attribute in drug discovery. Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, hyperconjugative interactions, and the stability endowed by electron delocalization within the pyrimidine (B1678525) ring system. ijcce.ac.irnih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular modeling and docking simulations are indispensable tools. nih.gov Molecular docking predicts the preferred orientation of a ligand when it binds to a target, such as a protein or enzyme, to form a stable complex. bohrium.comijpsr.com This technique is widely used to screen pyrimidine-based compounds for their potential as inhibitors of therapeutic targets like kinases, proteases, or reverse transcriptase. ijpsr.combenthamdirect.comnih.gov

In a typical docking study, the 3D structure of the target protein is used as a receptor. The ligand, this compound, would be placed into the active site of the receptor, and a scoring function would calculate the binding affinity, often expressed as a negative binding energy in kcal/mol. ijpsr.com A lower binding energy suggests a more stable ligand-protein complex. These simulations can identify key interactions, such as hydrogen bonds with amino acid residues and π-π stacking interactions, which are likely to occur with the aromatic pyrimidine ring and the ethynyl (B1212043) group. rsc.org For instance, studies on other pyrimidine derivatives have successfully identified critical amino acid interactions within the binding sites of enzymes like Penicillin Binding Protein and HIV-1 reverse transcriptase. bohrium.comijpsr.com

Table 2: Key Aspects of Molecular Docking Studies

| Component | Role in Simulation | Example for Pyrimidine Derivatives |

|---|---|---|

| Ligand | The small molecule being studied (e.g., this compound). | Pyrimidine derivatives have been docked against EGFR, HIV-RT, and SARS-CoV-2 Mpro. ijpsr.combenthamdirect.comnih.gov |

| Receptor | The biological macromolecule (usually a protein) that the ligand binds to. | Protein Data Bank (PDB) provides 3D structures of enzymes like DHFR. samipubco.com |

| Binding Site | The specific pocket or cavity on the receptor where the ligand binds. | Often the enzyme's active site or an allosteric site. nih.gov |

| Scoring Function | An algorithm that estimates the binding free energy (affinity) of the ligand-receptor complex. | Lower scores (e.g., -9.43 to -13.19 kcal/mol for HIV-RT inhibitors) indicate better binding. ijpsr.com |

| Predicted Interactions | The specific non-covalent bonds formed (H-bonds, hydrophobic, π-π stacking). | Hydrogen bonds and π-alkyl interactions are commonly identified. nih.gov |

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can predict the chemical reactivity of this compound, offering insights into its synthetic utility and potential metabolic fate. Global and local reactivity descriptors, derived from the outputs of QM calculations, are used to forecast how the molecule will behave in chemical reactions. mdpi.comwjarr.com

Global descriptors like chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) provide a general measure of a molecule's stability and reactivity. mdpi.comwjarr.com For example, studies on pyrimidine derivatives have shown that these parameters can effectively predict their relative reactivity compared to known drugs. wjarr.com Local reactivity descriptors, such as Fukui functions, identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com For this compound, this analysis would pinpoint whether the nitrogen atoms, the ethynyl group, or specific carbons on the ring are the most likely sites of reaction. rsc.org

Furthermore, computational chemistry can be used to model entire reaction pathways, for example, in the cyclization of ethynylpyrimidines in the presence of acid, by calculating the energies of intermediates and transition states. researchgate.net This helps in understanding reaction mechanisms and predicting the most likely products. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, conformational analysis is still relevant for understanding the rotational freedom around its single bonds, such as the bond connecting the ethynyl group to the pyrimidine ring. For more flexible pyrimidine derivatives, conformational analysis using molecular mechanics or QM methods is crucial for identifying the most stable three-dimensional shapes (conformers) a molecule can adopt. tandfonline.comtandfonline.com The relative energies of different conformers can significantly impact how a molecule interacts with a biological target. nih.gov

Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. github.io An MD simulation of this compound complexed with a protein target would reveal the stability of the binding pose predicted by docking. benthamdirect.com It provides detailed information on how the ligand and protein adapt to each other, the flexibility of the ligand in the binding pocket, and the persistence of key intermolecular interactions. nih.govfrontiersin.orgmdpi.com MD simulations are crucial for validating docking results and understanding the dynamic nature of ligand-receptor interactions, which a static docking pose cannot capture. github.ionih.gov

Future Research Trajectories and Innovation Horizons

Exploration of Novel Synthetic Pathways

The synthesis of ethynyl-substituted pyrimidines has traditionally been dominated by palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. researchgate.net This method typically involves the coupling of a halogenated pyrimidine (B1678525) with a terminal alkyne. For 2-Ethynyl-5-methylpyrimidine, this would likely involve reacting a 2-halo-5-methylpyrimidine with a protected acetylene (B1199291) source.

Future research should aim to develop more efficient, cost-effective, and sustainable synthetic routes. A key trajectory is the investigation of alternative catalytic systems that move beyond expensive and often air-sensitive palladium catalysts.

Potential Future Research Directions:

Cost-Effective Catalysis: Investigating the use of less expensive catalyst systems, such as those based on copper or heterogeneous catalysts like palladium on carbon (Pd/C), could make the synthesis more scalable and economical. beilstein-journals.org The combination of Pd/C–CuI–PPh₃ has proven effective for C-C bond formation in related heterocyclic systems and warrants exploration. beilstein-journals.org

C-H Activation: Direct C-H alkynylation represents a more atom-economical approach, avoiding the pre-functionalization (i.e., halogenation) of the pyrimidine ring. Research into transition-metal-catalyzed C-H activation at the C-2 position of 5-methylpyrimidine (B16526) would be a significant advancement.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that assemble the this compound core from simpler, readily available precursors could dramatically improve synthetic efficiency. mdpi.com Strategies involving the cyclocondensation of amidines with propargyl alcohols or related building blocks, catalyzed by metals like copper, could be adapted. mdpi.com

| Synthetic Strategy | Potential Catalyst/Reagents | Key Advantages | Research Focus for this compound |

| Sonogashira Coupling | (PPh₃)₂PdCl₂/CuI, Et₃N | Well-established, high yields | Optimization with 2-chloro- or 2-iodo-5-methylpyrimidine (B595729). |

| Heterogeneous Catalysis | Pd/C–CuI–PPh₃ | Catalyst recyclability, lower cost | Evaluating catalyst efficiency and selectivity for C-C vs. C-O bond formation in methanolic media. beilstein-journals.org |

| Direct C-H Alkynylation | Rhodium or Iridium complexes | High atom economy, fewer steps | Identifying catalysts that selectively activate the C2-H bond of 5-methylpyrimidine. |

| Multicomponent Cyclization | Cu(II) triflate | High efficiency, structural diversity from simple precursors | Developing a reaction between an appropriate amidine and an alkyne-containing component to form the target molecule. mdpi.com |

Advanced Functionalization and Derivatization Approaches

The true potential of this compound lies in the chemical versatility of its ethynyl (B1212043) group. This functional group is a gateway to a vast array of molecular architectures through various chemical transformations, particularly cycloaddition reactions.

Future research will undoubtedly focus on leveraging the ethynyl moiety for creating complex molecules with tailored functions. The most prominent of these is "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govtcichemicals.comsigmaaldrich.com This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the pyrimidine core to other molecular fragments.

Potential Future Research Directions:

Click Chemistry Applications: Systematically reacting this compound with a library of functionalized azides to create novel compound libraries for biological screening or materials science applications. tcichemicals.com

Bio-orthogonal Chemistry: Developing derivatives for use in biological systems. This includes strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of a potentially toxic copper catalyst, making it suitable for studies in living cells. nih.gov

Polymerization: Utilizing the ethynyl group as a monomer for polymerization reactions. Sonogashira coupling polymerization with dihaloarenes could yield novel π-conjugated polymers with interesting electronic and thermal properties. nsf.govnih.gov

Nucleoside Analogs: Using this compound as a precursor for synthesizing hypermodified nucleosides and their corresponding phosphoramidites for incorporation into oligonucleotides, potentially creating aptamers or functional nucleic acid polymers with unique properties. nih.gov

| Derivatization Approach | Key Reaction | Resulting Structure | Potential Application Area |

| Click Chemistry (CuAAC) | Huisgen 1,3-dipolar cycloaddition with an azide (B81097) | 1,2,3-Triazole linked pyrimidine | Drug discovery, materials synthesis, chemical biology probes. tcichemicals.comsigmaaldrich.com |

| Polymer Synthesis | Sonogashira coupling polymerization | π-conjugated polymer with pyrimidine units | Organic electronics, chemical sensors. nsf.govnih.gov |

| Oligonucleotide Synthesis | Conversion to phosphoramidite | Modified DNA/RNA strands | Functional nucleic acids, aptamers. nih.gov |

| Further Coupling Reactions | Glaser or Cadiot-Chodkiewicz coupling | Symmetrical or unsymmetrical diynes | Extended conjugated systems, molecular wires. |

Unveiling New Mechanistic Insights in Chemical Biology

Ethynyl-substituted nucleosides have become invaluable tools in chemical biology. A prime example is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is widely used as a chemical probe to label newly synthesized DNA, allowing for the visualization and quantification of cell proliferation. plos.orgnih.govresearchgate.net The mechanism involves metabolic incorporation of the nucleoside analogue into DNA, followed by detection using a fluorescent azide via a click reaction. nih.gov

The structural similarity of this compound to natural pyrimidine bases (thymine and uracil) suggests its potential as a scaffold for a new generation of chemical probes or biologically active molecules.

Potential Future Research Directions:

Development of Novel Chemical Probes: Synthesizing nucleoside analogues of this compound to investigate their potential for metabolic labeling of DNA or RNA. Research would need to unveil the mechanism of cellular uptake and incorporation by polymerases, and how the 2-ethynyl and 5-methyl substitution pattern influences these processes compared to existing probes like EdU. plos.orgresearchgate.net

Enzyme and Receptor Targeting: The pyrimidine scaffold is a common feature in enzyme inhibitors and receptor ligands. Future work could explore derivatives of this compound as potential modulators of protein function. The ethynyl group can engage in π-π interactions, while the pyrimidine ring can form hydrogen bonds or coordinate with metal ions within active sites. nih.gov

Mechanism of Action Studies: Should any derivative show biological activity, detailed mechanistic studies would be crucial. This could involve using mass spectrometry-based binding assays or photo-affinity labeling to identify protein targets and understand how the ligand modulates their activity at a molecular level. acs.org

Development of Ethynyl Pyrimidine-Based Advanced Materials

Pyrimidine derivatives are increasingly recognized for their utility in materials science, particularly in optoelectronics. nih.gov The electron-deficient nature of the pyrimidine ring makes it an excellent building block for electron-transporting or host materials in Organic Light-Emitting Devices (OLEDs). spiedigitallibrary.orgspiedigitallibrary.org The introduction of an ethynyl linker is a powerful strategy for constructing extended π-conjugated systems, which are fundamental to the performance of organic electronic materials. researchgate.net

This compound is a promising, unexplored building block for creating novel functional materials.

Potential Future Research Directions:

π-Conjugated Oligomers and Polymers: Synthesizing a series of oligomers and polymers by coupling this compound with various aromatic and heteroaromatic halides. The focus would be on tuning the photophysical and electronic properties (e.g., absorption, emission, HOMO/LUMO energy levels) by varying the coupling partner. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Investigating the use of materials derived from this compound as components in OLEDs. They could potentially serve as electron-transport materials, host materials for phosphorescent emitters, or as components of thermally activated delayed fluorescence (TADF) emitters. spiedigitallibrary.orgnih.gov The impact of the 5-methyl group on properties like solubility, film-forming ability, and triplet energy levels would be a key area of study.

Conjugated Microporous Polymers (CMPs): Using this compound as a monomer in the synthesis of CMPs. These materials, which combine π-conjugation with permanent porosity, have applications in gas storage, catalysis, and chemical sensing. nih.gov Post-synthetic modification of the pyrimidine nitrogen atoms within the polymer framework could introduce ionic character, enhancing performance in applications like dye removal or separation. nih.gov

| Material Class | Synthetic Approach | Key Properties to Investigate | Potential Application |

| π-Conjugated Polymers | Sonogashira Polymerization | Solubility, thermal stability, HOMO/LUMO levels, bandgap. nsf.gov | Organic photovoltaics, field-effect transistors. |

| OLED Materials | Synthesis of discrete oligomers/molecules | Triplet energy, electron mobility, photoluminescence quantum yield. spiedigitallibrary.orgnih.gov | Electron transport layers, host materials, TADF emitters. |

| Conjugated Microporous Polymers | Cross-coupling with multi-topic co-monomers | Surface area, porosity, chemical/thermal stability. nih.gov | Gas separation, catalysis, environmental remediation. |

Synergistic Integration of Experimental and Computational Methodologies

Modern chemical research increasingly relies on the powerful synergy between experimental synthesis and computational modeling. benthamdirect.com For a molecule like this compound, this integrated approach can accelerate discovery and provide deeper mechanistic understanding, saving significant time and resources.

Future progress in all the areas described above will be maximized by combining laboratory work with theoretical calculations.

Potential Future Research Directions:

Guiding Synthesis: Using Density Functional Theory (DFT) to model proposed synthetic reactions. Computational studies can help predict reaction barriers and optimal conditions for novel catalytic cycles or C-H activation pathways, guiding the selection of catalysts and reagents for experimental validation. mdpi.com

Predicting Material Properties: Employing DFT and Time-Dependent DFT (TD-DFT) to predict the electronic and optical properties (e.g., HOMO/LUMO energies, absorption spectra, excitation energies) of new materials derived from this compound before undertaking their synthesis. This allows for the in-silico screening of large numbers of potential structures to identify the most promising candidates for applications like OLEDs or organic solar cells.

Elucidating Biological Interactions: Using molecular docking and molecular dynamics (MD) simulations to predict how derivatives of this compound might bind to specific protein targets, such as enzymes or receptors. benthamdirect.com This computational screening can prioritize compounds for synthesis and biological testing, providing a rational basis for drug discovery efforts.

Interpreting Spectroscopic Data: Ascribing vibrational frequencies from Raman or IR spectroscopy to specific normal modes of the molecule through computational analysis can provide detailed structural insights, especially when studying intermolecular interactions like hydrogen or halogen bonding in the solid state. mdpi.com

This integrated experimental-computational workflow provides a holistic approach to advancing the chemistry and application of this compound, ensuring that research trajectories are both innovative and efficient.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.